molecular formula C35H30ClNO3 B4932683 2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4932683
M. Wt: 548.1 g/mol
InChI Key: PTYMOIWIZBUHBI-UHFFFAOYSA-N
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Description

2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aromatic aldehyde, a β-ketoester, and an amine in the presence of a catalyst to form the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability. The reaction conditions would be carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .

Scientific Research Applications

2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new drugs, particularly for its antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2-Phenylethyl 7-(4-chlorophenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and structural features. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-phenylethyl 7-(4-chlorophenyl)-2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30ClNO3/c1-22-32(35(39)40-19-18-23-8-3-2-4-9-23)33(29-13-7-11-25-10-5-6-12-28(25)29)34-30(37-22)20-26(21-31(34)38)24-14-16-27(36)17-15-24/h2-17,26,33,37H,18-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYMOIWIZBUHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54)C(=O)OCCC6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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